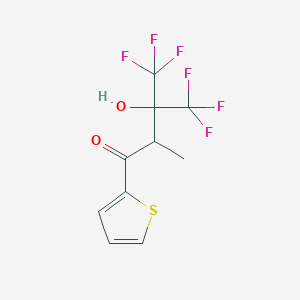
4,4,4-Trifluoro-3-hydroxy-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-3-hydroxy-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)butan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-hydroxy-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)butan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: Starting with a suitable thiophene precursor, the thiophene ring is functionalized to introduce the necessary substituents.
Introduction of trifluoromethyl groups: This can be achieved through the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.
Formation of the butan-1-one backbone: The final step involves the construction of the butan-1-one backbone through aldol condensation or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-hydroxy-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used under inert atmosphere conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 4,4
Properties
CAS No. |
34844-35-4 |
|---|---|
Molecular Formula |
C10H8F6O2S |
Molecular Weight |
306.23 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-2-methyl-1-thiophen-2-yl-3-(trifluoromethyl)butan-1-one |
InChI |
InChI=1S/C10H8F6O2S/c1-5(7(17)6-3-2-4-19-6)8(18,9(11,12)13)10(14,15)16/h2-5,18H,1H3 |
InChI Key |
KEPRLEYXFMJJGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CS1)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















